molecular formula C18H18N2O5 B4677096 PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE

PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE

Cat. No.: B4677096
M. Wt: 342.3 g/mol
InChI Key: WFZWAEPPQBADGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE: is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to a benzoate moiety, which is further substituted with a 2-methyl-3-nitrobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the esterification of 4-(2-methyl-3-nitrobenzamido)benzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions.

Major Products:

    Reduction: 4-(2-methyl-3-aminobenzamido)benzoate.

    Substitution: Various substituted esters.

    Hydrolysis: 4-(2-methyl-3-nitrobenzamido)benzoic acid and propanol.

Scientific Research Applications

Chemistry: PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be used in the development of probes for imaging and diagnostic applications.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may interact with specific molecular targets such as enzymes or receptors. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(2-methyl-3-nitrobenzamido)benzoate
  • Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate
  • Butyl 4-(2-methyl-3-nitrobenzamido)benzoate

Comparison: PROPYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl analogs. The choice of ester group can affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it suitable for different applications.

Properties

IUPAC Name

propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-11-25-18(22)13-7-9-14(10-8-13)19-17(21)15-5-4-6-16(12(15)2)20(23)24/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZWAEPPQBADGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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